molecular formula C20H23NO5 B5219705 4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene

4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene

Cat. No. B5219705
M. Wt: 357.4 g/mol
InChI Key: YBYNMKWISDSKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and may have potential uses in fields such as medicine and biology.

Mechanism of Action

The mechanism of action of 4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, or may interact with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene has a range of biochemical and physiological effects. This compound has been found to have anti-inflammatory properties, and may have potential uses in the treatment of conditions such as arthritis and other inflammatory disorders. Additionally, this compound has been found to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene in lab experiments is its potential to have a range of biochemical and physiological effects. This compound may be useful in studying the mechanisms of certain diseases or conditions, and may have potential uses in the development of new treatments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.

Future Directions

There are several potential future directions for the study of 4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene. One possible direction is to further investigate the compound's mechanism of action, in order to better understand how it interacts with the body. Additionally, this compound may be useful in the development of new treatments for conditions such as arthritis and other inflammatory disorders. Further research may also be needed to determine the optimal dosage and administration methods for this compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene can be achieved through a multi-step process. One method involves the reaction of 4-bromobenzoic acid with 2-methoxyphenol to form 4-methoxybenzoic acid. This compound is then reacted with allyl bromide and sodium hydride to form 4-allyloxybenzoic acid. The final step involves the reaction of this compound with 4-(2-nitrophenoxy)butyl bromide and potassium carbonate to form 4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene.

Scientific Research Applications

4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene has been studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and may have potential uses in fields such as medicine and biology.

properties

IUPAC Name

2-methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-8-16-11-12-19(20(15-16)24-2)26-14-7-6-13-25-18-10-5-4-9-17(18)21(22)23/h3-5,9-12,15H,1,6-8,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYNMKWISDSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene

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